molecular formula C10H10N2O3 B565493 2-Methoxy-1H-benzimidazole-4-carboxylic acid methyl ester CAS No. 1246817-06-0

2-Methoxy-1H-benzimidazole-4-carboxylic acid methyl ester

Cat. No.: B565493
CAS No.: 1246817-06-0
M. Wt: 206.201
InChI Key: NAZNETUDNVEOCA-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-1H-benzimidazole-4-carboxylate is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1H-benzimidazole-4-carboxylic acid methyl ester typically involves the condensation of o-phenylenediamine with methoxyacetic acid under acidic conditions. The reaction is carried out in the presence of a dehydrating agent such as polyphosphoric acid or methanesulfonic acid. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-1H-benzimidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

Methyl 2-methoxy-1H-benzimidazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methoxy-1H-benzimidazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activity. The compound’s ability to interact with DNA and proteins makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzimidazole
  • Methyl 2-mercapto-1H-benzimidazole-4-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Uniqueness

Methyl 2-methoxy-1H-benzimidazole-4-carboxylate stands out due to its unique methoxy group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications, particularly in medicinal chemistry .

Properties

IUPAC Name

methyl 2-methoxy-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-9(13)6-4-3-5-7-8(6)12-10(11-7)15-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZNETUDNVEOCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC=C2N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700724
Record name Methyl 2-methoxy-1H-benzimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246817-06-0
Record name Methyl 2-methoxy-1H-benzimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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